2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is a psychedelic phenethylamine compound belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive effects. The compound is formally described as this compound and is often referred to as 2C-T-4 .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, are the human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
2C-T-4 interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events that result in the modulation of neuronal activity and neurotransmission.
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-T-4 affects the serotoninergic pathways in the brain . The downstream effects of this activation include changes in mood, perception, and cognition.
Result of Action
There is a case report of 2c-t-4 causing acute psychosis , suggesting that the compound can have significant effects on mental state and behavior. More research is needed to fully understand the molecular and cellular effects of 2C-T-4’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-(isopropylthio)phenethylamine hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including:
Thioether Formation:
Reduction: Reduction of the intermediate to form the corresponding phenethylamine.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted under certain conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenethylamines: From substitution reactions
Scientific Research Applications
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on serotonin receptors.
Medicine: Investigated for potential therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances
Comparison with Similar Compounds
Similar Compounds
2C-T-7: Another psychedelic phenethylamine with similar structural and pharmacodynamic properties.
2C-T-19: Shares the 2,5-dimethoxy substitution pattern but differs in the nature of the thioether group
Uniqueness
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct psychoactive effects compared to other compounds in the 2C family .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCWPPXXYVULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868738-44-7 | |
Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2C-T-4 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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